molecular formula C18H18N4O4 B14975602 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No.: B14975602
M. Wt: 354.4 g/mol
InChI Key: AEEMDCZBCUOKFA-UHFFFAOYSA-N
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Description

2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a phenylacetamide moiety.

Preparation Methods

The synthesis of 2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of DMF-DMA (dimethylformamide dimethyl acetal) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antitumor effects .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

    Piritrexim: Known for its DHFR inhibitory activity and antitumor effects.

    Methotrexate: Another DHFR inhibitor used in cancer therapy.

    Trimethoprim: An antibiotic that also inhibits DHFR. Compared to these compounds, 2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-PHENYLACETAMIDE may offer unique advantages in terms of its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C18H18N4O4/c1-11-9-19-16-14(15(11)26-3)17(24)22(18(25)21(16)2)10-13(23)20-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,20,23)

InChI Key

AEEMDCZBCUOKFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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